COMU is a third-generation uronium-type coupling reagent primarily employed in peptide bond formation during solid-phase peptide synthesis (SPPS). [, ] It belongs to the class of Oxyma-based coupling reagents and is recognized for its efficiency and relatively safe profile compared to traditional benzotriazole-based alternatives. [, , ] COMU facilitates the formation of amide bonds between carboxylic acids and amines, a crucial step in peptide synthesis. [, ]
COMU can be derived from various chemical precursors and is often utilized in synthetic pathways involving carbon-nitrogen bond formation. Its classification falls under the category of organic compounds, which are characterized by the presence of carbon atoms covalently bonded to other elements, predominantly hydrogen, oxygen, and nitrogen .
The synthesis of COMU typically involves a multi-step process that may include the following methods:
COMU participates in various chemical reactions that are essential for building complex organic molecules:
The mechanism by which COMU acts as a coupling reagent involves several key steps:
This mechanism highlights the utility of COMU in facilitating efficient bond formation in synthetic organic chemistry .
Relevant data from studies indicate that COMU's melting point is around 150°C, which further characterizes its thermal stability .
COMU finds extensive applications in several areas:
The evolution of uronium reagents reflects a continuous quest for optimal balance between coupling efficiency and practical handling. First-generation reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), developed in the 1970s-80s, utilized benzotriazole derivatives (e.g., HOBt) as nucleophilic additives to suppress racemization and enhance reaction rates [5]. While a significant improvement over carbodiimides like DCC (dicyclohexylcarbodiimide), these reagents suffered from:
Second-generation reagents, exemplified by HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), incorporated the more nucleophilic HOAt (1-Hydroxy-7-azabenzotriazole). HOAt’s annular nitrogen improved intramolecular delivery of the activated species, reducing epimerization and accelerating couplings, especially with sterically hindered amino acids [5] [6]. However, HATU retained the core safety and solubility drawbacks associated with the benzotriazole scaffold.
Table 1: Evolution of Uronium-Type Peptide Coupling Reagents
| Generation | Representative Reagents | Key Additive | Advantages | Major Limitations |
|---|---|---|---|---|
| First | HBTU, TBTU, HCTU | HOBt (1-Hydroxybenzotriazole) | High coupling efficiency vs. carbodiimides; Reduced racemization | Explosive hazard; Allergenic; Insoluble byproducts |
| Second | HATU | HOAt (1-Hydroxy-7-azabenzotriazole) | Faster couplings; Lower epimerization; Better performance with hindered AAs | Retains benzotriazole hazards; High cost |
| Third | COMU | Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) | Non-explosive; Non-allergenic; Water-soluble byproducts; Excellent stability | Higher cost than carbodiimides |
Developed as a successor to benzotriazole-based uronium salts, COMU represents a structural and functional leap. Its design incorporates two key innovations:
Replacement of Benzotriazole with Oxyma: COMU utilizes ethyl 2-cyano-2-(hydroxyimino)acetate, commercially known as Oxyma Pure®, as its nucleophilic component. Oxyma lacks the unstable ring structure of HOBt/HOAt, eliminating explosion risks and significantly reducing allergenic potential. Crucially, Oxyma maintains excellent racemization suppression comparable to HOAt, attributed to its potent nucleophilicity facilitating rapid formation of the active ester intermediate [2] [5] [8].
Incorporation of the Morpholino Skeleton: Unlike the tetramethyluronium backbone of HBTU/HATU, COMU features a morpholino-substituted uronium core. This modification profoundly impacts its physicochemical properties:
COMU operates via a well-defined mechanism: The carboxylate of the incoming N-protected amino acid attacks the electrophilic uronium carbon of COMU. Concurrently, the Oxyma moiety acts as an internal proton acceptor/base, facilitating deprotonation. This generates a highly reactive amino acid-Oxyma ester and the water-soluble urea byproduct dimethylmorpholinourea (DMMU). The active ester then undergoes rapid nucleophilic attack by the amino group of the growing peptide chain, forming the desired peptide bond.
Table 2: Performance Comparison: COMU vs. Predecessors in Model Peptide Syntheses
| Parameter | COMU | HATU | HBTU | DIC/Oxyma |
|---|---|---|---|---|
| Activation Speed | Very High | Very High | High | Moderate-High |
| Epimerization (L-His Coupling) | ≤ 0.3% | 0.5-0.8% | 1.0-1.5% | ≤ 0.3% |
| Crude Peptide Purity (Model Sequence) | 85-95% | 80-90% | 75-85% | 80-90% |
| Key Byproduct | Water-soluble DMMU | Insoluble HATU·HOAt Adduct | Insoluble HBTU·HOBt Adduct | Diisopropylurea (DIPU) |
| Stability at RT | > 12 months | 3-6 months (risk of decomposition) | 3-6 months (risk of decomposition) | > 12 months |
| Safety Profile | Non-explosive; Low allergenic potential | Explosive risk; Allergenic | Explosive risk; Allergenic | Non-explosive; Low allergenic potential |
Research Findings: COMU demonstrates exceptional performance in both solution-phase segment condensations and solid-phase peptide synthesis (SPPS). Studies show it achieves near-quantitative coupling yields (>99.5%) within minutes for most standard amino acids, even at lower equivalents (e.g., 1.2 equiv) [2]. Critically, it exhibits minimal epimerization (≤0.3%) during the coupling of notoriously racemization-prone residues like cysteine, histidine, and N-methyl amino acids, comparable to or better than HATU [2] [5] [8]. Its efficacy extends to synthesizing sterically demanding sequences and difficult secondary amide bonds. Furthermore, COMU’s water-soluble byproducts (DMMU, CO₂, traces of morpholine) significantly streamline purification workflows, particularly in solution-phase synthesis, reducing reliance on large volumes of hazardous organic solvents for extraction [2] [3].
The drive towards reagents like COMU stems from persistent challenges in industrial and academic peptide synthesis:
Minimizing Racemization: Epimerization during amino acid activation remains a critical determinant of peptide purity and bioactivity. Even low levels (1-2%) of D-isomer formation can drastically alter a peptide's pharmacological profile, solubility, and stability. Traditional reagents like HBTU or carbodiimides without potent additives often induce unacceptable epimerization, particularly with sensitive residues or during segment couplings. COMU’s rapid activation via the highly nucleophilic Oxyma ester minimizes the lifetime of the chiral activated intermediate susceptible to base-catalyzed enolization (oxazolone formation), thus preserving stereochemical integrity [2] [5] [8].
Environmental and Process Efficiency: Peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is notoriously resource-intensive. Large excesses of solvents (DMF, DCM, NMP) and reagents are traditionally used to drive reactions to completion and remove byproducts. Benzotriazole-derived ureas (e.g., from HBTU, HATU) are often poorly soluble, requiring multiple wash cycles with large solvent volumes. COMU generates the highly water-soluble urea byproduct DMMU, which can be efficiently removed during aqueous workups in solution-phase synthesis or simply washed away with water or aqueous solvents in SPPS [2] [3]. This reduces overall solvent consumption, simplifies waste streams, and facilitates purification – aligning with green chemistry principles. One study estimated replacing HBTU with COMU in large-scale SPPS could reduce DMF usage by 15-20% during wash cycles [3].
Scalability and Cost-Effectiveness: The pharmaceutical industry’s growing reliance on therapeutic peptides demands robust, scalable synthetic methods. Reagent stability, predictable reactivity, and ease of byproduct removal are paramount for cost-effective manufacturing. COMU’s superior stability reduces storage losses and handling constraints. Its high coupling efficiency allows for lower stoichiometric excesses of expensive protected amino acids in challenging syntheses. Furthermore, simplified purification processes translate to reduced time, lower solvent costs, and higher throughput in downstream processing [2] [3] [6].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5